![molecular formula C8HF15O2 B14758538 Perfluoro-n-[1,2,3,4-13C4]-octanoic acid CAS No. 960315-48-4](/img/structure/B14758538.png)
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is a perfluorinated compound characterized by the presence of a fully fluorinated carbon chain and a carboxylic acid functional group. The compound is isotopically labeled with carbon-13 at four positions, making it useful in various scientific studies, particularly in tracing and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-n-[1,2,3,4-13C4]-octanoic acid typically involves the fluorination of a precursor compound. One common method is the electrochemical fluorination of octanoic acid derivatives, where the carbon-13 labeled positions are introduced during the synthesis of the precursor . The reaction conditions often involve the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic labeling and chemical properties .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include perfluorinated carboxylates, alcohols, and substituted perfluorinated compounds. These products retain the unique properties of the perfluorinated carbon chain, making them useful in various applications .
Scientific Research Applications
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of perfluoro-n-[1,2,3,4-13C4]-octanoic acid involves its interaction with various molecular targets and pathways. The compound’s perfluorinated carbon chain imparts high stability and resistance to degradation, allowing it to persist in biological and environmental systems. It can interact with proteins and enzymes, potentially disrupting normal biological functions . The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its behavior and effects .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but without isotopic labeling.
Perfluorononanoic acid (PFNA): Has a longer carbon chain.
Perfluorobutanesulfonic acid (PFBS): Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. This labeling allows for the differentiation of the compound from other perfluorinated substances in complex mixtures and biological systems .
Properties
CAS No. |
960315-48-4 |
|---|---|
Molecular Formula |
C8HF15O2 |
Molecular Weight |
418.04 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4-13C4)octanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1 |
InChI Key |
SNGREZUHAYWORS-JCDJMFQYSA-N |
Isomeric SMILES |
[13C](=O)([13C]([13C]([13C](C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



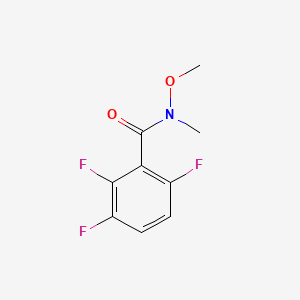
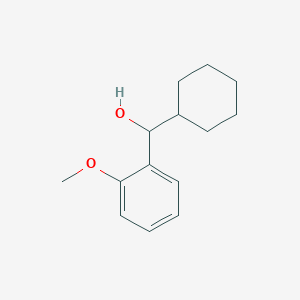
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
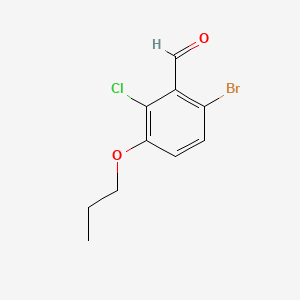
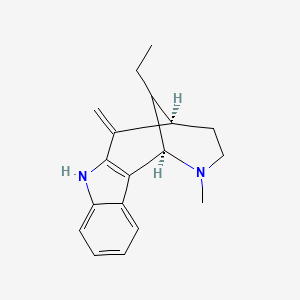

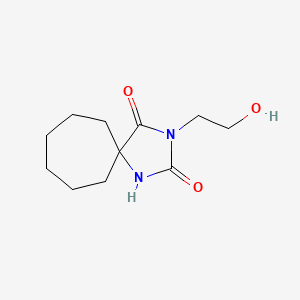
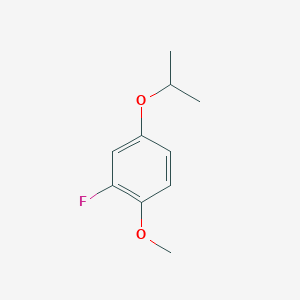
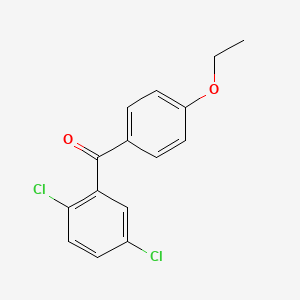
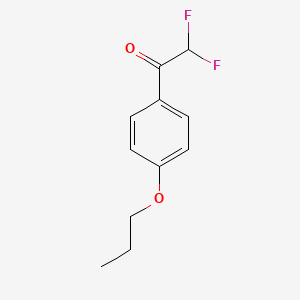
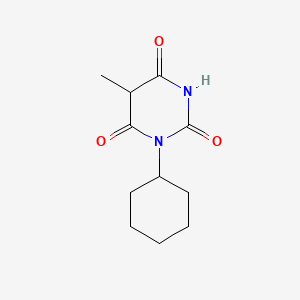
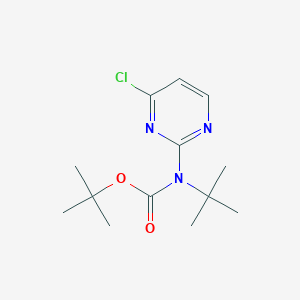
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
